cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylicacidethylester

Description

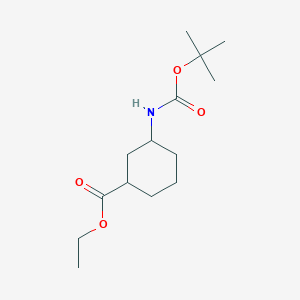

cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylicacidethylester is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid ethyl ester at the cis-3 position. This compound is primarily used as an intermediate in organic synthesis, particularly in peptide chemistry, where the Boc group protects amines during coupling reactions.

Properties

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJJXVKJXFKALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method includes the neutralization of imidazolium hydroxide with commercially available Boc-protected amino acids . The reaction conditions often involve the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with the resulting product being a clear, colorless to pale yellow liquid at room temperature .

Chemical Reactions Analysis

cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester is widely used in scientific research, particularly in:

Biology: It is used in the study of enzyme-substrate interactions and protein folding.

Medicine: This compound is involved in the development of pharmaceuticals, particularly in the design of prodrugs and drug delivery systems.

Mechanism of Action

The mechanism of action of cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester involves its ability to act as a protecting group for amino acids. The Boc group prevents unwanted reactions at the amino site during chemical synthesis, allowing for selective reactions at other functional groups. This compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing the desired conformation of the molecule .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between the target compound and its analogs:

*Estimated based on structural analogs.

Key Observations:

- Ring Size and Strain : The cyclohexane ring in the target compound reduces steric strain compared to cyclobutane derivatives, enhancing thermal stability and synthetic yield .

- Functional Groups : The ethyl ester increases lipophilicity (LogP) relative to carboxylic acid or methyl ester analogs, favoring applications in prodrug design .

- Solubility: Cyclobutane derivatives with free acids (e.g., C₁₀H₁₇NO₄) exhibit higher aqueous solubility, while hydrochloride salts (e.g., C₆H₁₂ClNO₂) further enhance polarity .

Biological Activity

Cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester (CAS Number: 1240164-14-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It features a cyclohexane ring with a tert-butoxycarbonyl (Boc) protective group on the amino group, which enhances its stability and solubility in organic solvents. The structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Synthesis

The synthesis of cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester has been documented in literature. It typically involves the reaction of cyclohexanecarboxylic acid derivatives with tert-butoxycarbonyl anhydride in the presence of suitable catalysts. The purity and identity of synthesized compounds are confirmed using techniques such as NMR spectroscopy and IR spectroscopy .

Research indicates that cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester acts as an analogue of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. This compound has been shown to inhibit GABA uptake, which may have implications for treating neurological disorders .

Case Studies and Research Findings

- GABA Uptake Inhibition : A study demonstrated that derivatives of GABA, including cis-3-tert-butoxycarbonylamino-cyclohexanecarboxylic acid, significantly inhibit GABA uptake in neuronal cultures. This suggests potential therapeutic applications in conditions characterized by GABAergic dysfunction .

- Cyclic Peptides : The compound has been incorporated into cyclic peptides, enhancing their stability and bioactivity. These peptides exhibit promising activity against various biological targets, including cancer cells .

- Neuroprotective Effects : Preliminary studies indicate that compounds similar to cis-3-tert-butoxycarbonylamino-cyclohexanecarboxylic acid may offer neuroprotective effects by modulating neurotransmitter levels and reducing excitotoxicity in neuronal models .

Table 1: Summary of Biological Activities

Table 2: Synthesis Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 286.37 g/mol |

| Purity | ≥ 97% |

| Synthesis Method | Reaction with tert-butoxycarbonyl anhydride |

Q & A

Q. What are the established synthesis methods for cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester, and what key steps ensure reproducibility?

The compound is synthesized via a multi-step process starting from 3-aminobenzoic acid. Key steps include:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino group under standard conditions (e.g., di-tert-butyl dicarbonate in a basic aqueous/organic solvent system).

- Esterification : Conversion of the carboxylic acid to its ethyl ester using ethanol and a coupling agent (e.g., DCC or EDCI).

- Crystallization : Purification via slow evaporation from ethyl acetate, yielding crystals suitable for X-ray diffraction . Characterization is confirmed by NMR (e.g., δ 1.43 ppm for Boc methyl groups) and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm) .

Q. Which characterization techniques are critical for confirming the identity and purity of this compound?

- Melting Point (mp) : Reported mp ranges (e.g., 127–133°C for analogous Boc-protected cyclohexane derivatives) help assess purity .

- Spectroscopy :

Q. What is the compound’s role in GABA-related biomedical research?

The compound serves as a key intermediate in synthesizing cis-3-aminocyclohexanecarboxylic acid, a potent inhibitor of GABA uptake. This derivative is studied for modulating neurological disorders (e.g., epilepsy, anxiety) by enhancing GABAergic neurotransmission .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal structure influence its physicochemical properties?

X-ray analysis reveals one-dimensional strands along the b-axis stabilized by N–H⋯O and O–H⋯O hydrogen bonds. These interactions:

- Enhance thermal stability (evident in high mp).

- Affect solubility (e.g., limited aqueous solubility due to hydrophobic Boc and cyclohexane moieties).

- Guide crystal packing, critical for designing co-crystals or salts for improved bioavailability .

Q. What strategies resolve low yield or impurities during synthesis?

- Optimized Boc Protection : Use anhydrous conditions to prevent hydrolysis of the Boc group.

- Chromatographic Purification : Employ flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to separate diastereomers.

- Recrystallization : Iterative solvent screening (e.g., ethyl acetate/hexane mixtures) to eliminate byproducts .

- Analytical Validation : Combine HPLC (for purity assessment) and NMR to confirm regiochemical fidelity .

Q. How can computational modeling predict this compound’s reactivity or supramolecular assembly?

- DFT Calculations : Model hydrogen-bonding energetics and conformational flexibility of the cyclohexane ring.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict crystallization behavior.

- Docking Studies : Explore binding affinity with GABA transporters (e.g., GAT-1) to guide structural modifications .

Methodological Best Practices

- Reproducibility : Document solvent ratios, temperature gradients, and characterization parameters (e.g., NMR spectrometer frequency) per guidelines in Beilstein Journal of Organic Chemistry .

- Data Reporting : Include crystallographic data (e.g., CCDC deposition numbers) and raw spectral files in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.